molecular formula C16H14Cl2N2O3 B4180120 1-(3,4-dichlorobenzoyl)-4-(2-furoyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-furoyl)piperazine

Cat. No. B4180120
M. Wt: 353.2 g/mol
InChI Key: MUHRGUHAQFNZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-4-(2-furoyl)piperazine, commonly known as DCB-FP, is a chemical compound that has been widely studied for its potential use in scientific research. DCB-FP is a derivative of the piperazine family of compounds and is known for its unique properties that make it an effective tool for studying various biological processes. In

Mechanism of Action

DCB-FP works by binding to specific sites on ion channels and receptors, thereby blocking their function. It has been shown to block the function of both voltage-gated calcium channels and G protein-coupled receptors. The mechanism of action of DCB-FP is believed to involve the interaction of the compound with specific amino acid residues on the target protein.
Biochemical and Physiological Effects
DCB-FP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which are involved in synaptic transmission. Additionally, DCB-FP has been shown to decrease the activity of voltage-gated calcium channels, which are involved in the regulation of cellular processes such as muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCB-FP in lab experiments is its potency. It has been shown to be a highly effective blocker of ion channels and receptors, making it a useful tool for studying their function. Additionally, DCB-FP has a relatively long half-life, which allows for prolonged experiments. However, one limitation of using DCB-FP is its potential for off-target effects. Because it is a potent blocker of ion channels and receptors, it may also affect other cellular processes, leading to unintended effects.

Future Directions

There are several future directions for research involving DCB-FP. One area of interest is the development of more selective blockers of specific ion channels and receptors. Additionally, there is potential for the use of DCB-FP in the treatment of various diseases, such as epilepsy and chronic pain. Further research is needed to fully understand the potential therapeutic applications of DCB-FP.

Scientific Research Applications

DCB-FP has been used in various scientific research applications, including the study of ion channels, voltage-gated calcium channels, and G protein-coupled receptors. It has been shown to be a potent blocker of voltage-gated calcium channels, making it a useful tool for studying the role of calcium channels in cellular processes. Additionally, DCB-FP has been used to study the function of G protein-coupled receptors, which are involved in a wide range of physiological processes.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-12-4-3-11(10-13(12)18)15(21)19-5-7-20(8-6-19)16(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHRGUHAQFNZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.